molecular formula C7H11NOS B13568151 2-(2-Methylthiazol-4-yl)propan-2-ol

2-(2-Methylthiazol-4-yl)propan-2-ol

Cat. No.: B13568151
M. Wt: 157.24 g/mol
InChI Key: GDFMBTJERYBOEF-UHFFFAOYSA-N
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Description

2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a thiazole ring in the structure of 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol typically involves the reaction of 2-methyl-1,3-thiazole with appropriate reagents under controlled conditions. One common method involves the use of chlorinated solvents and catalysts to facilitate the reaction. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.

Scientific Research Applications

2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol include other thiazole derivatives such as:

Uniqueness

The uniqueness of 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol lies in its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol

InChI

InChI=1S/C7H11NOS/c1-5-8-6(4-10-5)7(2,3)9/h4,9H,1-3H3

InChI Key

GDFMBTJERYBOEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(C)(C)O

Origin of Product

United States

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